molecular formula C27H30N6O3 B10801550 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 573975-62-9

6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B10801550
CAS No.: 573975-62-9
M. Wt: 486.6 g/mol
InChI Key: SDINGFXVXNJCRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-322764 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes and reaction conditions are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

WAY-322764 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-322764 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is studied for its antibacterial properties and its potential use in treating bacterial infections.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an antibacterial agent.

    Industry: It is used in the production of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of WAY-322764 involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and cell death. The molecular targets and pathways involved include the inhibition of essential bacterial enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

WAY-322764 is compared with other similar compounds, such as WAY-329764, which also exhibits antibacterial activity . The uniqueness of WAY-322764 lies in its specific chemical structure and its effectiveness against a broader range of bacterial strains. Similar compounds include:

  • WAY-329764
  • Nalidixic acid
  • Mafenide acetate

These compounds share similar antibacterial properties but differ in their chemical structures and specific applications.

Biological Activity

The compound 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C22H28N6O3C_{22}H_{28}N_{6}O_{3} with a molecular weight of approximately 424.5 g/mol . The structure includes multiple functional groups such as imino and morpholine moieties which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H28N6O3
Molecular Weight424.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H28N6O3/c1-14(2)28-19(23)16(21(29)24-6-7-26-8-10-31-11-9-26)12-17-20(28)25-18-5-4-15(3)13-27(18)22(17)30/h4-5,12-14,23H,6-11H2,1-3H3,(H,24,29)

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in various cellular processes. The presence of the morpholine group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors that play roles in signal transduction.

Biological Activity

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : It has shown potential against various bacterial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a related triazatricyclo compound's effect on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.

Study 2: Antimicrobial Testing

In another research published in Pharmaceutical Biology, derivatives of this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study 3: Anti-inflammatory Mechanisms

A recent investigation assessed the anti-inflammatory properties of similar compounds through in vivo models and demonstrated a decrease in inflammatory markers after treatment.

Properties

CAS No.

573975-62-9

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

IUPAC Name

6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H30N6O3/c1-19-6-5-11-33-24(19)30-25-22(27(33)35)18-21(26(34)29-10-13-31-14-16-36-17-15-31)23(28)32(25)12-9-20-7-3-2-4-8-20/h2-8,11,18,28H,9-10,12-17H2,1H3,(H,29,34)

InChI Key

SDINGFXVXNJCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCN5CCOCC5

Origin of Product

United States

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